molecular formula C7H10O B1329487 1-Methoxycyclohexa-1,4-diene CAS No. 2886-59-1

1-Methoxycyclohexa-1,4-diene

Cat. No.: B1329487
CAS No.: 2886-59-1
M. Wt: 110.15 g/mol
InChI Key: RGXIXVNKYUAKHS-UHFFFAOYSA-N
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Description

1-Methoxycyclohexa-1,4-diene is an organic compound with the molecular formula C7H10O . It is also known by other names such as 1-Methoxy-1,4-cyclohexadiene and 2,5-Dihydroanisole . This compound is characterized by a methoxy group attached to a cyclohexa-1,4-diene ring, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

1-Methoxycyclohexa-1,4-diene is a technical grade compound with a molecular weight of 110.15 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been observed that it reacts with rucl3·xh2o in an alcohol solvent to give [rucl2(η6-c6h5or)2] (r = me, et or hoch2ch2) . This suggests that it may participate in redox reactions and could potentially act as a ligand in metal complex formation.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Its reaction with RuCl3·xH2O suggests that it may be involved in redox reactions and metal complex formation

Result of Action

Its reaction with RuCl3·xH2O suggests potential involvement in redox reactions and metal complex formation . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the reaction of 1,4-cyclohexadiene with methanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, with the acid catalyst facilitating the substitution of a hydrogen atom with a methoxy group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ruthenium catalysts . For example, the compound can be synthesized by reacting 1,4-cyclohexadiene with methanol in the presence of ruthenium trichloride and an alcohol solvent . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxycyclohexa-1,4-diene has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 1-Methoxycyclohexa-1,4-diene is unique due to the presence of both a methoxy group and a diene system. This combination allows it to participate in a wide range of chemical reactions, making it more versatile than similar compounds like 1,4-cyclohexadiene and anisole . Additionally, its ability to form stable complexes with metal ions distinguishes it from other related compounds .

Properties

IUPAC Name

1-methoxycyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXIXVNKYUAKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183056
Record name 1-Methoxycyclohexa-1,4-diene
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2886-59-1
Record name 1-Methoxy-1,4-cyclohexadiene
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Record name 1-Methoxycyclohexa-1,4-diene
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Record name 1-Methoxycyclohexa-1,4-diene
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Record name 1-methoxycyclohexa-1,4-diene
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Record name 1-Methoxycyclohexa-1,4-diene
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Synthesis routes and methods

Procedure details

Reduction of anisole. Lithium, in small pieces, (8.75 g, 1.25 gram-atoms) was added to a solution of anisole (54 g, 0.5 mol) in n-propylamine (400 mL), ethylenediamine (105 g (1.75 mol) and t-butanol (111 g, 1.5 mol) cooled to -18°. The temperature increased to 12° and then decreased to -5°. After 2 hr all of the lithium had reacted and the reaction mixture was diluted with 800 mL of water added slowly. The mixture was extracted with ether (3×250 mL). The ether extracts were washed with water (3×200 mL) and brine (1×100 mL) and evaporated. The residue was distilled to give 27.5 g (50% of 1-methoxy-1,4-cyclohexadiene containing 10% of 1-methoxy-1,3-cyclohexadiene by glpc and nmr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions 1-Methoxycyclohexa-1,4-diene can undergo?

A1: this compound demonstrates versatility in its reactivity:

  • Catalytic Conversion to 1,3-isomer: Various catalysts, including dichloromaleic anhydride, aluminium chloride, and toluene-p-sulphonic acid, facilitate the conversion of this compound to its 1,3-isomer. [] This isomerization is particularly useful as it allows for direct participation in Diels-Alder reactions with suitable dienophiles. []
  • Diels-Alder Reactions: Acting as a diene, it readily reacts with dienophiles like benzoquinone, forming adducts that serve as starting points for synthesizing complex molecules. For instance, the adduct with benzoquinone is a key intermediate in the synthesis of racemic hongconin. []
  • Reduction: Metal-ammonia solutions reduce this compound. Interestingly, the presence or absence of alcohol influences the product ratio of cyclohexenes and 1-methoxycyclohexenes. [] Importantly, the reaction proceeds through initial conjugation of the diene under basic conditions. []
  • Reactions with Carbenes: Dibromocarbene reacts with this compound to form a bisdibromocarbene adduct. This adduct, upon treatment with base or heat, yields various styrene derivatives and acetophenone derivatives. []

Q2: How does the structure of this compound impact its reactivity?

A2: The presence of the methoxy group at the 1-position significantly influences the reactivity of the diene:

  • Mesomeric Anion Formation: The methoxy group stabilizes the anion formed upon deprotonation by potassium amide, making it a valuable synthetic intermediate. [] This anion can be readily alkylated or arylated, leading to the formation of substituted cyclohexenones. []

Q3: What are the applications of this compound in organic synthesis?

A3: The unique reactivity of this compound makes it a valuable building block for complex molecules:

  • Synthesis of Natural Products: It serves as a crucial starting material for synthesizing natural products like racemic hongconin, showcasing its applicability in natural product synthesis. []
  • Synthesis of Pheromones: The controlled alkylation of its mesomeric anion provides a pathway for synthesizing pheromones, as exemplified by the preparation of (Z)-heneicosa-6-en-11-one, the male sex attractant of the Douglas Fir Tussock Moth. []

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